molecular formula C13H19FN2 B2757381 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane CAS No. 414881-16-6

1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane

Cat. No. B2757381
CAS RN: 414881-16-6
M. Wt: 222.307
InChI Key: STEZMSBIRVCTTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(3-Fluorobenzyl)piperazine” is an organic compound with the molecular formula C11H15FN2 . It’s a part of the Thermo Scientific Chemicals brand product portfolio . The compound is colorless to orange in appearance .


Molecular Structure Analysis

The molecular weight of “1-(3-Fluorobenzyl)piperazine” is 194.25 g/mol . The SMILES string representation of the molecule is Fc1cccc(CN2CCNCC2)c1 .


Physical And Chemical Properties Analysis

“1-(3-Fluorobenzyl)piperazine” has a boiling point of 281.3 °C/760 mmHg . The density of the compound is 1.106 g/mL at 25 °C . The refractive index is 1.529 .

Safety and Hazards

“1-(3-Fluorobenzyl)piperazine” is a combustible liquid . It causes severe skin burns and eye damage . Therefore, it’s important to avoid contact with skin and eyes, and to use personal protective equipment when handling this compound .

properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-4-methyl-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2/c1-15-6-3-7-16(9-8-15)11-12-4-2-5-13(14)10-12/h2,4-5,10H,3,6-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STEZMSBIRVCTTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane

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